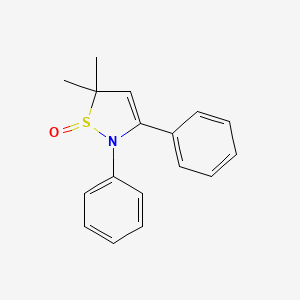
5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry . This compound is characterized by its unique structure, which includes two phenyl groups and two methyl groups attached to the thiazole ring.
Métodos De Preparación
The synthesis of 5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one can be achieved through various synthetic routes. One common method involves the reaction of dimethyl sulfide with a ketone under specific conditions . The reaction conditions can be optimized based on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiazolidines .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anti-inflammatory properties . In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets. In industry, it can be used in the production of various materials and chemicals .
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling . These interactions can result in various biological effects, such as antimicrobial or anti-inflammatory actions.
Comparación Con Compuestos Similares
5,5-Dimethyl-2,3-diphenyl-2,5-dihydro-1H-1lambda~4~,2-thiazol-1-one can be compared with other similar compounds, such as 4,5-Diphenyl-2-imidazolethiol and 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Propiedades
Número CAS |
88861-22-7 |
|---|---|
Fórmula molecular |
C17H17NOS |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
5,5-dimethyl-2,3-diphenyl-1,2-thiazole 1-oxide |
InChI |
InChI=1S/C17H17NOS/c1-17(2)13-16(14-9-5-3-6-10-14)18(20(17)19)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clave InChI |
OXJMRZANHBKLFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(N(S1=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dimethylbicyclo[2.2.1]heptan-7-one](/img/structure/B14137836.png)

![N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B14137845.png)

![1-Phenyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14137850.png)

![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14137852.png)
![1-[4-(3-Hydroxyphenyl)-2-thiazolyl]-5-phenyl-1H-pyrazole-3-carboxylic acid](/img/structure/B14137858.png)



![13-(4-acetylphenyl)-16-(2,2-dimethylpropanoyl)-5-methoxy-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B14137891.png)

